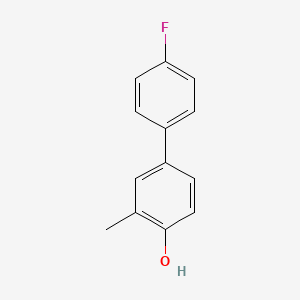

4-(4-Fluorophenyl)-2-methylphenol

描述

Contextualization within Substituted Phenol (B47542) and Fluorinated Organic Chemistry

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears other functional groups. The nature and position of these substituents dramatically influence the phenol's chemical properties, such as acidity, reactivity, and biological activity. Phenolic compounds are foundational in industrial synthesis, serving as precursors to polymers, dyes, and pharmaceuticals. nih.gov The strategic placement of substituents allows for fine-tuning of a molecule's characteristics for specific applications.

Parallel to this, fluorinated organic chemistry has become a cornerstone of modern chemical science. The introduction of fluorine into an organic molecule can profoundly alter its physical and chemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity. These attributes have made fluorinated compounds highly valuable, particularly in the development of agrochemicals and pharmaceuticals. Research into fluorinated alcohols and phenols, for instance, explores their use as bioisosteres for carboxylic acids, aiming to modulate physicochemical properties like acidity and permeability.

Significance of the 4-(4-Fluorophenyl)-2-methylphenol Structural Motif in Chemical and Biological Research

The structural motif of this compound is a biaryl system, specifically a substituted biphenyl (B1667301). This core structure is of great interest in synthetic and medicinal chemistry. The synthesis of such compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction typically involves the coupling of an organoboron species, such as 4-fluorophenylboronic acid, with an organohalide, like 4-bromo-2-methylphenol (B185452), in the presence of a base and a palladium catalyst. nih.gov The efficiency and versatility of the Suzuki reaction have made complex biaryl structures like this compound more accessible for study. nih.govchemicalbook.com

The significance of this particular motif lies in the combination of its constituent parts:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. It is also a key feature in many antioxidants and a handle for further chemical modification.

The Biaryl Core: This provides a semi-rigid scaffold that can position appended functional groups in a defined three-dimensional space, which is critical for interacting with enzyme active sites or receptors.

The Methyl Group: This substituent on the phenolic ring can influence the molecule's conformation and lipophilicity, potentially affecting its binding selectivity and metabolic profile.

The Fluorine Atom: The para-fluorine on the second aromatic ring is a common feature in many bioactive compounds. It can enhance binding interactions through favorable electrostatic contacts and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.

This combination makes the this compound scaffold a promising starting point for designing molecules with specific biological activities.

Overview of Current Academic Research Trajectories for this compound and Structurally Related Compounds

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds provide a clear indication of its potential areas of application.

Medicinal Chemistry: A primary focus is the use of fluorinated biaryl phenols as scaffolds for drug discovery. For example, the structurally related precursor, 4-fluoro-2-methylphenol (B144770), serves as a building block for active pharmaceutical ingredients (APIs). nih.gov It has been used to synthesize quinazolines that show selective inhibition of receptor tyrosine kinases, a key target in cancer therapy. nih.gov The presence of the fluorine atom in these structures was found to improve hepatocyte stability. nih.gov Similarly, other complex molecules containing a 4-fluorophenyl group are investigated as inhibitors of biological targets like the P-glycoprotein efflux pump, which is involved in multidrug resistance in cancer and bacterial infections. The broader class of 4-aryl-phenols is explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Materials Science: Phenolic compounds are widely used in the development of functional polymers. The hydroxyl group allows them to be incorporated into polymer chains or grafted onto surfaces to modify their properties. For instance, 4-fluoro-2-methylphenol can be grafted onto natural polymers like flax and coconut fibers to alter their hydrophobicity. nih.gov This suggests that this compound could similarly be explored as a monomer or modifying agent for creating advanced materials with tailored surface properties or enhanced thermal stability.

Synthetic Methodology: The development of efficient synthetic routes to access substituted biaryls remains an active area of research. The Suzuki-Miyaura coupling is a key technology here, and studies continue to optimize catalysts and reaction conditions for coupling various substituted aryl halides and organoboranes. nih.govchemicalbook.com The synthesis of compounds like this compound serves as a test case for these advanced synthetic methods.

Physicochemical Properties of Precursors

| Property | 4-Bromo-2-methylphenol nih.gov | 4-Fluorophenylboronic acid |

| Chemical Formula | C₇H₇BrO | C₆H₆BFO₂ |

| Molecular Weight | 187.03 g/mol | 139.92 g/mol |

| IUPAC Name | 4-bromo-2-methylphenol | (4-fluorophenyl)boronic acid |

| CAS Number | 2362-12-1 | 1765-93-1 |

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMIEFSTWXHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613460 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-35-5 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl 2 Methylphenol

Advanced Synthetic Routes for 4-(4-Fluorophenyl)-2-methylphenol

The construction of the this compound scaffold, a biaryl structure, predominantly relies on cross-coupling reactions that form a crucial carbon-carbon bond between two aromatic rings.

Development of Efficient and Selective Synthetic Pathways

The most prominent and efficient pathway for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid. For the target compound, a logical pathway is the reaction between 4-bromo-2-methylphenol (B185452) and 4-fluorophenylboronic acid. The efficiency of this pathway is contingent on the careful selection of catalyst, base, and solvent to maximize yield and minimize side products. The steric hindrance from the ortho-methyl group and the electronic properties of the fluoro-substituent are key considerations in optimizing the reaction conditions.

The general mechanism for the Suzuki-Miyaura coupling starts with the oxidative addition of the aryl halide to a low-valent palladium(0) or nickel(0) catalyst. nih.gov This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the biaryl product and regenerate the active catalyst. nih.gov

Catalytic Approaches in this compound Synthesis

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands are frequently employed. beilstein-journals.orgresearchgate.net The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, such as those involving an ortho-substituted phenol (B47542), bulky and electron-rich phosphine ligands can improve reaction efficiency.

More recently, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium. nih.gov Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ have proven effective for coupling aryl halides and phenol derivatives with arylboronic acids, offering synthetically useful to excellent yields. nih.gov The optimization of a catalytic system for synthesizing this compound would involve screening various catalysts, ligands, and bases.

Table 1: Illustrative Catalytic Systems for Suzuki-Miyaura Synthesis of Biaryl Phenols

| Catalyst System | Base | Solvent | Typical Yields | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent | beilstein-journals.org |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343) | High | researchgate.net |

| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | Good to Excellent | nih.gov |

| Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | Moderate to High | beilstein-journals.org |

Exploration of Green Chemistry Principles in Synthetic Methodologies

Green chemistry principles are increasingly being integrated into synthetic routes to reduce environmental impact. For the Suzuki-Miyaura coupling, this includes the use of environmentally benign solvents and the development of recyclable catalysts. Water has been explored as a reaction medium, often with the use of surfactants or water-soluble catalysts, which aligns with green chemistry goals. rsc.org Natural surfactants like saponin (B1150181) can create micelles that enable the reaction to proceed effectively in water, even at room temperature. rsc.org

Alternative "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), cyclopentyl methyl ether (CPME), and tertiary alcohols like t-amyl alcohol are also gaining traction. nih.govnih.govacs.org These solvents are derived from renewable resources or are less hazardous than traditional solvents like toluene or dioxane. Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports or fluorous-tagged precatalysts, allows for catalyst recovery and reuse, minimizing waste and cost. acs.org

Derivatization Strategies of this compound

The structure of this compound offers three distinct sites for chemical modification: the phenolic hydroxyl group, the methyl group, and the fluorophenyl ring.

Functional Group Modifications on the Phenolic Moiety

The hydroxyl group is a prime site for derivatization, most commonly through etherification and esterification reactions.

Etherification: The phenolic -OH can be converted to an ether linkage (-OR) via reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. For sterically hindered phenols, microwave-assisted methods using potassium hydroxide (B78521) in DMSO can facilitate the rapid synthesis of alkyl ethers. researchgate.net Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate represents a modern approach to introduce allylic groups under mild conditions. frontiersin.org

Esterification: The phenol can be converted to an ester, a common modification for tuning physical properties or for use as a protecting group. This can be achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. tandfonline.com For sterically hindered phenols, specific reagents and conditions may be required to achieve high yields. tandfonline.com

Table 2: Example Derivatization Reactions of the Phenolic Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Illustrative Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl Ether (-OCH₃) | Acetone, Reflux |

| Allylic Etherification | Vinyl Ethylene Carbonate, PdCl₂(dppf) | Allyl Aryl Ether | Cs₂CO₃, MeCN, 70°C frontiersin.org |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base | Aryl Ester (-OCOCH₃) | Pyridine, CH₂Cl₂ |

| Silylation | BSTFA + TMCS | Silyl Ether (-OSi(CH₃)₃) | Acetone, Room Temp nih.govsigmaaldrich.com |

Transformations on the Methyl and Fluorophenyl Substituents

Methyl Group Transformations: The aromatic methyl group is susceptible to oxidation. Depending on the reagents and conditions, it can be selectively oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). thieme-connect.com Reagents like pyridinium (B92312) chlorochromate (PCC) can achieve selective oxidation to the aldehyde stage under mild conditions. thieme-connect.com Electrochemical methods offer a green alternative, avoiding stoichiometric chemical oxidants and allowing for site-selective oxidation. d-nb.info Metal-free, visible-light photocatalysis using air as the oxidant is another modern, sustainable approach for this transformation. oup.com

Fluorophenyl Substituent Transformations: The fluorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution (SNAr), although this is challenging on unactivated fluoroarenes. nih.gov The reaction requires a nucleophile to displace the fluoride (B91410) ion. While SNAr is typically favored by strong electron-withdrawing groups ortho or para to the leaving group, recent advances in photoredox catalysis have enabled the defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. nih.govwikipedia.org This allows for the introduction of various nucleophiles, such as amines and azoles, to replace the fluorine atom. nih.gov

Table 3: Example Transformations of Aromatic Substituents

| Substituent | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Methyl | Benzylic Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) thieme-connect.com |

| Methyl | Benzylic Oxidation | KMnO₄ | Carboxylic Acid (-COOH) thieme-connect.com |

| Fluorophenyl | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, Photoredox Catalyst | Diaryl Amine (-NR₂) nih.gov |

| Fluorophenyl | Nucleophilic Aromatic Substitution (SNAr) | ROH, Base | Diaryl Ether (-OR) nih.gov |

Synthesis of Analogues and Homologs of this compound

The versatility of the Suzuki-Miyaura coupling reaction allows for the systematic synthesis of a wide array of analogues and homologs of this compound by simply varying the starting materials. tcichemicals.com This modularity is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the physical properties of materials.

Synthesis of Analogues

Analogues of this compound can be synthesized by modifying the substituents on either of the two phenyl rings.

Variation of the Boronic Acid: One common strategy is to keep the 4-halo-2-methylphenol scaffold constant while using different substituted phenylboronic acids. This allows for the exploration of various electronic and steric effects of the substituent at the 4'-position. For example, reacting 4-bromo-2-methylphenol with different arylboronic acids yields a range of analogues. nih.govikm.org.my The reaction is generally performed in a solvent mixture such as THF/water or DMA/water, with a base like potassium carbonate or sodium carbonate, and a palladium catalyst. nih.govikm.org.my

Table 1: Synthesis of 4'-Substituted Analogues

| Phenol Reactant | Boronic Acid Reactant | Catalyst/Base | Resulting Analogue |

| 4-Bromo-2-methylphenol | 4-Chlorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Chlorophenyl)-2-methylphenol |

| 4-Bromo-2-methylphenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Methoxyphenyl)-2-methylphenol |

| 4-Bromo-2-methylphenol | Phenylboronic acid | Pd/glass / K₂CO₃ | 4-Phenyl-2-methylphenol |

| 4-Bromo-2-methylphenol | 4-Vinylphenylboronic acid | G-COOH-Pd / Na₂CO₃ | 4-(4-Vinylphenyl)-2-methylphenol |

Variation of the Phenolic Precursor: Alternatively, analogues can be created by modifying the phenolic starting material and keeping the 4-fluorophenylboronic acid constant. This allows for the synthesis of isomers or analogues with different substitution patterns on the phenolic ring. The choice of halide (bromide or iodide) on the phenol can influence reaction kinetics, with iodides generally being more reactive.

Table 2: Synthesis of Phenolic Ring Analogues

| Phenol Reactant | Boronic Acid Reactant | Catalyst/Base | Resulting Analogue |

| 4-Bromo-3-methylphenol | 4-Fluorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Fluorophenyl)-3-methylphenol |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd / Na₂CO₃ | 2-(4-Fluorophenyl)-4-fluoro-1-methylbenzene* |

| 5-Bromo-2-methoxy-4-propylphenol | 4-Fluorophenylboronic acid | Pd(OAc)₂ / dppf / K₂CO₃ | 5-(4-Fluorophenyl)-2-methoxy-4-propylphenol |

\Note: Product is a derivative where the hydroxyl group is replaced by fluorine.*

Synthesis of Homologs

Homologs of this compound are compounds where the length of the alkyl chain at the C2 position is altered. The synthesis follows the same Suzuki-Miyaura coupling strategy, using homologous 4-bromo-2-alkylphenols as the starting material. This modification allows for fine-tuning of properties such as lipophilicity, which can be critical in pharmaceutical applications.

Table 3: Synthesis of Homologs

| Phenol Reactant | Boronic Acid Reactant | Catalyst/Base | Resulting Homolog |

| 4-Bromo-2-ethylphenol | 4-Fluorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Fluorophenyl)-2-ethylphenol |

| 4-Bromo-2-propylphenol | 4-Fluorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Fluorophenyl)-2-propylphenol |

| 4-Bromo-2-isopropylphenol | 4-Fluorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-(4-Fluorophenyl)-2-isopropylphenol |

The successful synthesis of these diverse analogues and homologs relies on the optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature, to achieve high conversion and yield. researchgate.netugr.es Heterogeneous catalysts, such as palladium supported on various materials, are also of great interest as they offer easier separation and potential for recycling. ugr.es

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature has been conducted to gather spectroscopic and crystallographic data for the chemical compound this compound. Despite extensive efforts to locate experimental data pertaining to its nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry, and X-ray diffraction, no specific characterization data for this compound could be retrieved.

The search included queries using various nomenclature for the compound, such as its common name and the systematic IUPAC name, 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol. The investigation consistently yielded results for structurally related but distinct molecules. These included:

4-Fluoro-2-methylphenol (B144770): A single-ring cresol (B1669610) derivative.

Imines and other derivatives: Compounds containing the 4-fluorophenyl group but incorporated into different molecular scaffolds, such as (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol.

Other biphenyl (B1667301) isomers: Biphenyl compounds with different substitution patterns.

While detailed spectroscopic and crystallographic information is available for these related compounds, the strict requirement to focus solely on this compound prevents the inclusion of this data. The absence of specific experimental findings for the target molecule in the searched repositories means that an article adhering to the requested structure and content cannot be generated at this time. Further original research would be required to produce the spectroscopic and crystallographic characterization data necessary to fulfill the request.

Spectroscopic and Crystallographic Characterization of 4 4 Fluorophenyl 2 Methylphenol

Solid-State Structural Elucidation of 4-(4-Fluorophenyl)-2-methylphenol

Analysis of Intermolecular Interactions in Crystalline this compound

The crystalline structure of this compound would be stabilized by a network of intermolecular interactions. The primary and most significant of these would be the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with an electronegative atom on an adjacent molecule, such as the fluorine atom or the oxygen atom of another phenol (B47542) group.

π-π Stacking: The presence of two aromatic rings, the fluorophenyl group and the methylphenyl group, suggests the likelihood of π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of the methyl group or the aromatic rings can interact with the π-electron systems of neighboring aromatic rings.

Halogen Bonding: The fluorine atom, being an electronegative halogen, could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile on an adjacent molecule.

A detailed analysis would involve identifying and quantifying the geometry of these interactions, including bond distances and angles, to understand their relative strengths and contributions to the supramolecular architecture.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can gain insights into the nature and prevalence of different types of contacts. For this compound, this analysis would provide a detailed picture of the supramolecular interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates. Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are then mapped onto this surface. Red spots on a dnorm map, for instance, highlight close intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

H···H Contacts: Typically, these are the most abundant interactions and would likely constitute the largest percentage of the surface area. researchgate.netresearchgate.net

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and are also expected to be significant. gazi.edu.trnih.gov

O···H/H···O Contacts: These correspond to the strong hydrogen bonding involving the phenolic hydroxyl group. researchgate.net

C···C Contacts: These would represent the π-π stacking interactions between the aromatic rings. researchgate.net

By analyzing the shapes and distributions of the features on the 2D fingerprint plot, a detailed understanding of the forces holding the molecules together in the crystalline state can be achieved. crystalexplorer.net

Theoretical and Computational Chemistry Studies on 4 4 Fluorophenyl 2 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and preferred three-dimensional arrangement of atoms, which are crucial for predicting a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications to 4-(4-Fluorophenyl)-2-methylphenol

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. DFT methods, such as B3LYP and B3PW91, are often utilized for these types of investigations. researchgate.net These methods approximate the exchange-correlation energy, a key component of the total electronic energy, as a functional of the electron density. The choice of functional can influence the accuracy of the results. For instance, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance between computational cost and accuracy for organic molecules.

Basis Set Selection and Computational Parameters for this compound Studies

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets with more functions provide a more accurate description of the electron distribution but also increase the computational expense. For studies on molecules like this compound, Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly used. researchgate.netnih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density, particularly in bonded regions. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and are particularly relevant for systems with anions or in the calculation of properties like electron affinity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO and LUMO energy levels and their gap can be calculated using DFT methods. This analysis helps in understanding its electronic transition properties and its potential to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule. libretexts.org

Different colors on the MEP map represent different values of the electrostatic potential. researchgate.net Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. ajchem-a.com Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. ajchem-a.com Green and yellow regions correspond to areas with intermediate or near-zero potential. ajchem-a.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, making it a potential site for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer in this compound

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the interactions between orbitals within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. uni-muenchen.de

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, including vibrational (infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra. researchgate.net

For this compound, DFT calculations can be used to compute its vibrational frequencies. The calculated frequencies can then be compared with the experimental FT-IR spectrum. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for the approximations in the computational method and the anharmonicity of the vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. The solvent environment can also be included in these calculations to provide a more realistic prediction of the spectrum in solution.

Theoretical calculations of NMR chemical shifts can also be performed. These calculations provide valuable information about the electronic environment of the different nuclei in the molecule and can be a powerful tool for structural elucidation when compared with experimental NMR data.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A comprehensive search for theoretical and computational chemistry studies on the chemical compound this compound has revealed a significant gap in publicly accessible research. Specifically, no dedicated scholarly articles or datasets pertaining to its in silico modeling, virtual screening, ligand-based drug design, or molecular docking simulations could be identified.

While the principles of in silico modeling are well-established for predicting the biological interactions of novel chemical entities, their application to this compound has not been documented in available scientific literature. Computational techniques such as virtual screening and ligand-based drug design are powerful tools in modern drug discovery for identifying potential bioactive molecules. nih.govgardp.orgjubilantbiosys.com These methods rely on existing data of molecules known to interact with a specific biological target to build predictive models. nih.govjubilantbiosys.com Similarly, molecular docking simulations are instrumental in elucidating the binding mechanisms between a ligand and its receptor at a molecular level.

However, the successful application of these computational methods is contingent upon the availability of foundational research data, which appears to be non-existent for this compound. Searches for this specific compound within broader studies of related biphenyl (B1667301) derivatives and other phenolic compounds also did not yield any relevant results. nih.govbiomedpharmajournal.org

Consequently, the creation of a detailed and scientifically accurate article adhering to the requested structure—focusing on virtual screening, ligand-based design, and molecular docking of this compound—is not feasible at this time due to the absence of the necessary primary research findings. The scientific community has published extensively on the methodologies themselves and their application to other compounds, but this compound remains uncharacterized in this regard within the public domain.

Investigation of Chemical Reactivity and Reaction Mechanisms of 4 4 Fluorophenyl 2 Methylphenol

Mechanistic Studies of Chemical Transformations of 4-(4-Fluorophenyl)-2-methylphenol

Mechanistic investigations into the transformations of this compound reveal a reactivity profile characteristic of substituted biphenol compounds. The reaction pathways are highly dependent on the reagents and conditions employed, targeting either the phenolic group or the aromatic systems.

The phenolic group is susceptible to oxidation through various pathways, primarily yielding quinone-type structures or products of oxidative coupling. The oxidation process typically begins with the formation of a phenoxy radical, which is a key intermediate.

Formation of Quinones: In the presence of oxidizing agents like chromic acid or hypervalent iodine reagents, phenols are readily oxidized. libretexts.orgbeilstein-journals.org For this compound, oxidation would likely lead to the formation of a para-benzoquinone derivative, given the substitution pattern. The initial step is the loss of a hydrogen atom from the hydroxyl group to form a resonance-stabilized phenoxy radical. Subsequent oxidation and rearrangement can yield the corresponding quinone. The electrochemical oxidation of phenols is also a well-established method, proceeding through a phenoxonium cation intermediate. beilstein-journals.org

Oxidative Coupling: The intermediate phenoxy radical can also undergo dimerization or polymerization. This process involves the coupling of two radicals to form new carbon-carbon or carbon-oxygen bonds, leading to larger, more complex molecules. The oxidation of biphenols and related compounds by enzymes like dehaloperoxidase has been shown to yield oligomers. nih.gov Multiphase oxidation initiated by hydroxyl radicals also points to the formation of phenoxy radicals as critical intermediates in the transformation of bisphenols. nih.gov

The likely oxidation products are summarized below.

| Starting Material | Oxidizing Agent | Probable Product Type | Intermediate |

| This compound | Chromic Acid, IBX | Benzoquinone Derivative | Phenoxy Radical |

| This compound | Peroxidases, O₂/Catalyst | Oligomers/Polymers | Phenoxy Radical |

Reduction of the aromatic systems in this compound is challenging. The electron-rich phenolic ring is generally resistant to reduction. The fluorophenyl moiety is a more likely candidate for reduction, but the carbon-fluorine bond is the strongest single bond to carbon, making its cleavage difficult.

Hydrodefluorination: The reduction of aryl fluorides to the corresponding arenes is a thermodynamically demanding reaction. However, recent advances have demonstrated that this transformation is possible under specific conditions. Photochemical methods using potent organic super-photoreductants, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), can reduce aryl fluorides upon excitation with visible light. researchgate.netrsc.org The excited state of the photoreductant achieves a highly negative oxidation potential, sufficient to transfer an electron to the aryl fluoride (B91410), initiating the C-F bond cleavage.

Catalytic Hydrogenation: While the phenolic ring can be hydrogenated to a cyclohexanol (B46403) ring under certain catalytic conditions, this typically requires high pressures and temperatures with catalysts like rhodium or ruthenium. repec.org The reduction of the C-F bond via catalytic hydrogenation is generally not feasible under standard conditions.

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The phenolic ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl group and the weaker activation by the methyl group. libretexts.orgwikipedia.org Both are ortho, para-directing substituents. uci.edu Given that the para position is occupied by the fluorophenyl group, electrophiles will preferentially attack the positions ortho to the hydroxyl group. The primary sites for electrophilic substitution would be the carbon atoms at positions 3 and 5 of the phenolic ring. Typical SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orglibretexts.org The fluorophenyl ring is deactivated towards SEAr by the electron-withdrawing inductive effect of fluorine.

Nucleophilic Aromatic Substitution (SNAr): The fluorophenyl ring is the site for nucleophilic aromatic substitution, where the fluoride ion acts as a leaving group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govwikipedia.org The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group. total-synthesis.com While the 2-methylphenol substituent is not a classical strong electron-withdrawing group, the high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon susceptible to nucleophilic attack. This initial attack is generally the rate-determining step, which explains why fluorine, despite its bond strength, is an effective leaving group in many SNAr reactions—its electronegativity accelerates the slow step. total-synthesis.commasterorganicchemistry.com Studies have shown that even non-activated aryl fluorides can undergo SNAr with strong nucleophiles like amide enolates, sometimes through a concerted mechanism. rsc.orgnih.gov

Role of Catalysts and Reagents in this compound Reactions

The choice of catalysts and reagents is critical in directing the chemical transformations of this compound. Different reaction types necessitate specific catalytic systems or stoichiometric reagents.

| Reaction Type | Catalysts / Reagents | Function |

| Oxidation | Chromic acid, H₂O₂ researchgate.net, Iodoxybenzoic acid (IBX) beilstein-journals.org, Dehaloperoxidase (DHP) nih.gov | Oxidation of the phenolic hydroxyl group to quinones or radical coupling. |

| Reduction | Tetrakis(dimethylamino)ethylene (TDAE) + Light rsc.org | Photoreductant for hydrodefluorination. |

| Electrophilic Substitution | H₂SO₄/HNO₃, Br₂/FeBr₃, AlCl₃ uci.edu | Generation of electrophiles (NO₂⁺, Br⁺, R-C=O⁺) for substitution on the activated phenolic ring. |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaNH₂, RO⁻), K₃PO₄ nih.gov, CsF nih.gov | Displacement of the fluoride on the fluorophenyl ring. |

| C-F Functionalization | Palladium complexes nih.gov, Iron complexes chemrxiv.org | Catalytic activation of the C-F bond for cross-coupling or other substitutions. |

Reaction Kinetics and Thermodynamics of this compound Chemical Processes

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of intermediates and the energy barriers of transition states.

Reaction Kinetics:

In electrophilic aromatic substitution , the rate-determining step is the initial attack by the electrophile on the activated phenolic ring to form the cationic σ-complex (arenium ion). masterorganicchemistry.com The electron-donating hydroxyl and methyl groups stabilize this intermediate, leading to a faster reaction rate compared to benzene (B151609).

In nucleophilic aromatic substitution , the rate-determining step is the formation of the anionic Meisenheimer complex. total-synthesis.commasterorganicchemistry.com The rate of SNAr reactions with halide leaving groups typically follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon center, making it more susceptible to nucleophilic attack and thus lowering the activation energy of the rate-limiting step. masterorganicchemistry.comyoutube.com

The rate of oxidation reactions is influenced by factors such as temperature, pH, and catalyst concentration. researchgate.netresearchgate.net For instance, the electrochemical oxidation of phenols is highly dependent on the pH of the medium, which affects the deprotonation of the phenolic group. researchgate.net

Thermodynamics:

The oxidation of phenols is generally a thermodynamically favorable process. researchgate.net However, the specific products, such as quinones or polymers, depend on the relative thermodynamic stabilities and subsequent reaction pathways available to the intermediates.

The reduction of the fluorophenyl group is thermodynamically unfavorable and requires significant energy input, for example, from light in photochemical reactions. rsc.org

Thermodynamic analysis of phenol (B47542) hydrodeoxygenation shows that at equilibrium, the formation of simple, stable molecules like benzene and cyclohexane (B81311) is favored over partially reduced intermediates. repec.org

The table below summarizes the expected influence of key parameters on reaction kinetics.

| Parameter | Effect on SEAr Rate (Phenolic Ring) | Effect on SNAr Rate (Fluorophenyl Ring) |

| Temperature | Increases rate | Increases rate |

| Activating Group | Increases rate (OH, CH₃ are activating) | Decreases rate (electron-donating groups destabilize the Meisenheimer complex) |

| Withdrawing Group | Decreases rate | Increases rate (stabilizes the Meisenheimer complex) |

| Nucleophile Strength | N/A | Increases rate |

| Leaving Group | N/A | Rate: F > Cl > Br > I |

Investigation of Photochemical Reactions and Photooxidation Mechanisms

The presence of aromatic rings and a phenolic hydroxyl group makes this compound susceptible to photochemical transformations.

Photooxidation: Exposure to UV light in the presence of oxygen or other oxidants can initiate photooxidation. Similar to other bisphenols, this process likely proceeds via the formation of a phenoxy radical after initial excitation or reaction with photochemically generated species like hydroxyl radicals. nih.govacs.org These radicals can lead to a variety of hydroxylated products, ring-opened species, and polymers.

Photoreduction: As mentioned in section 5.1.2, the C-F bond can be targeted for reductive cleavage under photochemical conditions. The use of a strong photoreductant like TDAE, which becomes a powerful reductant upon photoexcitation, can lead to the hydrodefluorination of the fluorophenyl ring. researchgate.netrsc.org

Ligand-to-Metal Charge Transfer (LMCT): Phenolic compounds can form complexes with metal ions. For a related compound, 4-fluoro-2-methylphenol (B144770), it was shown that it can be used to prepare a ligand that forms a vanadium complex. This complex exhibits a long-lived ligand-to-metal charge transfer state upon photoexcitation, which is ideal for driving photochemical reactions. ossila.com It is plausible that this compound could participate in similar photochemistry if complexed with suitable metal centers. The photochemistry of related fluoroquinolone drugs also involves various degradation pathways, including activation of oxygen. nih.gov

Exploration of Biological Interactions and Biochemical Pathways Involving 4 4 Fluorophenyl 2 Methylphenol Non Clinical Focus

Identification of Molecular Targets for 4-(4-Fluorophenyl)-2-methylphenol

The primary molecular targets identified for compounds incorporating the this compound moiety are within the receptor tyrosine kinase family. Research has focused on its role as a structural component in the development of kinase inhibitors.

Enzyme Interaction Studies of this compound

Studies have integrated this compound into more complex molecules, specifically anilinoquinazolines, to assess their inhibitory effects on various kinases. A significant study highlighted the development of 2-substituted phenol (B47542) quinazolines as potent inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase. nih.gov

In this context, the this compound moiety was part of a larger inhibitor molecule (compound 36 in the study by Newton et al., 2016). The research demonstrated that the inclusion of a methyl group flanking the phenolic hydroxyl group not only improved metabolic stability in hepatocytes but also significantly enhanced selectivity for RET kinase over Kinase Insert Domain Receptor (KDR), another receptor tyrosine kinase. nih.gov

The inhibitory activity of the parent anilinoquinazoline (B1252766) structure containing the this compound group was quantified, showing potent inhibition of RET kinase with an IC50 value of 4.5 nM. emanresearch.org In comparison, its inhibitory effect on KDR was significantly lower, with an IC50 of 66 nM, indicating a clear selectivity for RET. emanresearch.org

Table 1: Enzyme Interaction Data for Anilinoquinazoline containing this compound Moiety

| Enzyme Target | Compound Description | IC50 (nM) | Reference |

|---|---|---|---|

| RET Kinase | 2-substituted phenol quinazoline (B50416) (compound 36) | 4.5 | emanresearch.org |

| KDR (VEGFR2) | 2-substituted phenol quinazoline (compound 36) | 66 | emanresearch.org |

Receptor Binding Profiling of this compound

The selectivity of these compounds is a critical aspect of their receptor binding profile. The development of inhibitors with high affinity for RET and lower affinity for other kinases like KDR is a significant goal to minimize off-target effects. nih.gov The research by Newton et al. (2016) successfully demonstrated that the substitution pattern of the phenol, as seen in this compound, is a key determinant of this improved selectivity. nih.gov

Affinity-Based Approaches for Target Elucidation of this compound

As of the current body of scientific literature, there is no specific information available on the use of affinity-based approaches, such as affinity chromatography or chemical proteomics, for the target elucidation of this compound as a standalone compound. Research has primarily focused on its incorporation into larger molecules designed to interact with known targets.

Elucidation of Biochemical Pathways Modulated by this compound

The modulation of biochemical pathways by this compound is inferred from the known downstream signaling of its identified molecular targets, namely the RET and KDR receptor tyrosine kinases.

Investigations into Cellular Signaling Cascades at the Molecular Level

Inhibition of RET and KDR by compounds containing the this compound moiety can impact several critical cellular signaling cascades.

Activation of the RET receptor tyrosine kinase is known to initiate a number of downstream pathways that are crucial for cell proliferation, survival, and differentiation. nih.govresearchgate.netnih.gov These pathways include:

RAS/RAF/MEK/ERK (MAPK) pathway: This cascade is a central regulator of cell proliferation and differentiation. nih.govglpbio.com

PI3K/AKT pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. nih.govglpbio.com

JAK/STAT pathway: This pathway is involved in cell growth, survival, and differentiation. nih.govresearchgate.net

PLCγ pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes. nih.govresearchgate.net

By inhibiting RET, molecules incorporating this compound would be expected to downregulate these signaling cascades, thereby affecting fundamental cellular processes.

The Kinase Insert Domain Receptor (KDR) , also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key mediator of angiogenesis. Its activation by VEGF leads to the stimulation of several signaling pathways, including:

PI3K/Akt pathway: This pathway is involved in endothelial cell survival. oup.com

MAPK pathway: This pathway plays a role in endothelial cell proliferation. oup.com

p38 MAPK pathway: This pathway is important for VEGF-mediated endothelial cell migration. nih.gov

mTOR pathway: VEGF can induce the activation of mTOR in certain cancer cells where KDR is amplified. nih.gov

Given that the quinazoline derivatives containing this compound show inhibitory activity against KDR, albeit weaker than against RET, they have the potential to modulate these angiogenesis-related signaling pathways. nih.govemanresearch.org

Studies on Microbial Metabolic Processes and Inhibition Mechanisms (e.g., Antifungal, Antibacterial)

Direct studies on the antimicrobial or antifungal activity of this compound are limited in the available scientific literature. However, research on structurally related compounds provides some insights into the potential for such activities.

For instance, a study on xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol, which shares the 2-methylphenol core, demonstrated low-level antibacterial activity against methicillin-resistant staphylococci and vancomycin-resistant enterococci. nih.gov The proposed mechanism for these related compounds was the non-specific inhibition of DNA, RNA, and protein synthesis. nih.gov

Furthermore, various phenol derivatives have been investigated for their antifungal properties. For example, carvacrol (B1668589) and thymol, which are also substituted phenols, exhibit broad-spectrum antifungal activity. researchgate.net Their ester derivatives have been shown to be even more effective against certain plant pathogenic fungi. researchgate.net While these findings suggest that the phenol scaffold can be a basis for antimicrobial agents, specific data for this compound is not currently available.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

No specific structure-activity relationship (SAR) studies for this compound were identified in the conducted searches. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies would typically involve synthesizing a series of analogs by modifying specific parts of the molecule and then evaluating their biological effects.

Influence of Fluorine Substitution on Biological Interactions

Specific data on how the fluorine atom at the para-position of the phenyl ring in this compound affects its biological interactions is not available. Generally, the introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds, which in turn can impact its interaction with biological targets. However, without experimental data, any discussion remains speculative.

Impact of Methyl Group Position and Aromatic Ring Substituents on Activity Profiles

There is no available research that specifically investigates the impact of the methyl group at the ortho-position of the phenolic ring or other substituents on the activity profile of this compound. The position and nature of substituents on the aromatic rings are critical determinants of a molecule's biological activity, influencing factors such as steric hindrance and electronic properties.

Metal Ion Complexation and its Influence on Biological Activity of this compound

No studies were found that describe the formation of metal ion complexes with this compound or the subsequent influence of such complexation on its biological activity. Phenolic compounds can act as ligands and form complexes with various metal ions, which can either enhance or diminish their biological effects. The specific chelating properties of this compound have not been reported in the searched literature.

Antioxidant Activity Investigations of this compound and its Mechanisms

There is a lack of specific studies investigating the antioxidant activity of this compound. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The antioxidant capacity is influenced by factors such as the number and position of hydroxyl groups and other substituents on the aromatic ring. However, without experimental evaluation through assays such as DPPH, ABTS, or FRAP for this compound, its specific antioxidant potential and mechanisms remain undetermined.

Advanced Materials Science Applications Derived from 4 4 Fluorophenyl 2 Methylphenol

Utilization of 4-(4-Fluorophenyl)-2-methylphenol in Organic Light Emitting Diode (OLED) Development

Organic Light Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, wide viewing angles, and flexibility. brighton.ac.uk The performance of an OLED is intrinsically linked to the chemical and physical properties of the organic materials used in its various layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). mdpi.comsigmaaldrich.comcnrs.fr The molecular design of materials for these layers is crucial for achieving high efficiency, stability, and desired emission colors. researchgate.nettcichemicals.com

While direct utilization of this compound in published OLED research is not prominent, its structural motifs suggest its potential as a valuable building block for OLED materials. The fluorinated biphenyl (B1667301) core is a common feature in many advanced materials, including those for OLEDs, due to its rigidity and electronic properties. nih.gov Fluorination can enhance the stability of organic materials and influence their energy levels, which is a critical aspect in the design of efficient charge transport and emissive materials. brighton.ac.ukresearchgate.net

The development of hole-transporting materials (HTMs) is a key area of OLED research. rsc.orgmdpi.com These materials need to have appropriate energy levels to facilitate the injection and transport of holes from the anode to the emissive layer. The triphenylamine (B166846) and spirobifluorene cores are common in high-performance HTMs. rsc.orgresearchgate.net The this compound structure could potentially be elaborated into novel HTMs. The phenol (B47542) group provides a reactive site for further chemical modifications, allowing for the attachment of other functional groups to optimize the material's properties for OLED applications.

Furthermore, the emissive layer of an OLED determines its color and efficiency. researchgate.net The development of new host and dopant materials for the EML is an ongoing research effort. The introduction of fluorine into emitter molecules can influence their photophysical properties, such as their emission wavelength and quantum yield. While there are no direct reports, the this compound scaffold could serve as a precursor for new fluorescent or phosphorescent emitters.

Table 1: Key Layers and Material Functions in an OLED Device

| Layer | Function | Potential Role of this compound Derivatives |

| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. | As a precursor to materials with tailored energy levels for efficient hole injection. |

| Hole Transport Layer (HTL) | Transports holes from the HIL to the emissive layer. | As a core structure for novel, stable, and efficient hole-transporting materials. |

| Emissive Layer (EML) | Where electrons and holes recombine to produce light. | As a building block for new host or dopant materials with specific emission colors. |

| Electron Transport Layer (ETL) | Transports electrons from the cathode to the emissive layer. | Derivatives could be designed to have appropriate electron-accepting properties. |

Integration of this compound into Specialty Chemical Synthesis for Advanced Materials

The synthesis of advanced materials with specific functionalities often relies on the use of versatile chemical building blocks. This compound, with its combination of a fluorinated aromatic system and a reactive phenol group, is a prime candidate for such a role.

One area of application is in the synthesis of high-performance polymers. The phenol group can be used as a monomer in polymerization reactions to create polymers with high thermal stability, chemical resistance, and specific optical or electronic properties. For instance, fluorinated poly(arylene ether)s are known for their excellent thermal and mechanical properties, as well as low dielectric constants, making them suitable for applications in microelectronics and aerospace. The incorporation of the this compound unit into such polymers could further enhance their properties. For example, 4-Fluoro-2-methylphenol (B144770) can be grafted onto natural polymers like flax and coconut fibers to modify their hydrophobicity. ossila.com

Another significant application lies in the synthesis of liquid crystals (LCs). Biphenyl and terphenyl structures are common cores for liquid crystalline molecules. researchgate.net The introduction of a lateral fluorine atom can significantly influence the mesomorphic properties of a liquid crystal, such as its clearing point and dielectric anisotropy. The synthesis of new fluorinated liquid crystals is an active area of research for the development of advanced display technologies. researchgate.netmdpi.com this compound can be used as a key intermediate in the synthesis of such novel liquid crystalline materials. For example, a homologues series of fluorinated liquid crystal compounds, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, have been synthesized and their mesomorphic properties investigated. researchgate.net

Table 2: Potential Synthetic Pathways for Advanced Materials from this compound

| Material Class | Synthetic Approach | Potential Properties of Resulting Material |

| High-Performance Polymers | Polycondensation or polymerization reactions involving the phenolic -OH group. | Enhanced thermal stability, chemical resistance, specific optical and dielectric properties. |

| Liquid Crystals | Esterification or etherification of the phenolic -OH group with other mesogenic units. | Tailored mesophase behavior, modified dielectric anisotropy for display applications. |

| Functional Dyes | Chemical modification of the aromatic rings or the phenolic group. | Specific absorption and emission properties for sensing or imaging applications. |

Research on Supramolecular Assemblies and Crystal Engineering of this compound

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, and crystal engineering, the design and synthesis of functional solid-state structures, are fields where non-covalent interactions play a crucial role. The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of new materials with emergent properties.

The this compound molecule possesses several features that make it an interesting subject for supramolecular and crystal engineering studies. The hydroxyl group of the phenol is a strong hydrogen bond donor, capable of forming robust interactions that can direct the assembly of molecules in the solid state. nih.gov Phenols are known to form strong hydrogen bonds with a variety of acceptors, and this has been exploited in the design of co-crystals. brighton.ac.uknih.gov

The presence of the fluorine atom introduces another layer of complexity and opportunity. The C-F bond, while not a classical hydrogen bond donor, can participate in a range of weaker interactions, including C-H···F and F···F contacts, which can significantly influence the crystal packing. brighton.ac.ukrsc.org The interplay between the strong O-H hydrogen bonds and these weaker fluorine-involved interactions can lead to the formation of complex and predictable supramolecular synthons. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. researchgate.net

Table 3: Key Supramolecular Interactions in Phenolic and Fluorinated Compounds

| Interaction Type | Description | Potential Role in this compound Assemblies |

| O-H···O/N Hydrogen Bond | A strong, directional interaction involving the phenolic hydroxyl group. | Primary driving force for the formation of robust supramolecular synthons. |

| C-H···F Interaction | A weak hydrogen bond that can influence crystal packing. | Contributes to the stability and fine-tuning of the overall crystal architecture. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Can play a role in the packing of the biphenyl-like core. |

| F···F Interactions | Weak electrostatic interactions between fluorine atoms. | Can influence the orientation of molecules within the crystal lattice. |

Future Research Directions and Unexplored Avenues for 4 4 Fluorophenyl 2 Methylphenol

Emerging Methodologies in 4-(4-Fluorophenyl)-2-methylphenol Research

Currently, there are no established research methodologies specifically reported for this compound. However, the synthesis of structurally similar biaryl compounds often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. Future research would likely begin by establishing an efficient and scalable synthesis for this compound, potentially exploring novel catalytic systems that offer high yields and selectivity under mild conditions.

Furthermore, advanced analytical techniques will be crucial in characterizing the compound. While basic spectroscopic data can be predicted, detailed studies using two-dimensional NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry would provide the foundational data necessary for all subsequent research endeavors.

Potential for Novel Derivative Design and Synthesis with Enhanced Academic Utility

The true potential of this compound lies in its capacity as a scaffold for the creation of novel derivatives. The phenolic hydroxyl group and the aromatic rings offer multiple sites for functionalization. Future research could explore:

Esterification and Etherification: The phenolic hydroxyl group is a prime target for reactions to produce a wide array of esters and ethers. These derivatives could be screened for altered physical properties, such as solubility and melting point, and for potential biological activities.

Further Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions could introduce additional functional groups onto either the phenol (B47542) or the fluorophenyl ring, leading to a diverse library of new compounds. The directing effects of the existing substituents would be a key consideration in these synthetic strategies.

Mannich-type Reactions: The phenolic ring could be amenable to Mannich reactions, introducing aminomethyl groups that are known to be important pharmacophores in various drug molecules.

The design of these derivatives would be guided by the intended academic utility, for example, creating probes for biological systems or new ligands for catalysis.

Advanced Computational Predictions for this compound Properties and Interactions

In the absence of experimental data, computational chemistry stands as a powerful tool to predict the properties and potential interactions of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic signatures.

Molecular docking simulations could be a fruitful avenue of future research, virtually screening this compound and its hypothetical derivatives against a panel of biological targets. This could help to prioritize synthetic efforts towards derivatives with a higher probability of exhibiting interesting biological activities. Predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would also be invaluable for any future drug discovery applications.

Interdisciplinary Research Integrating this compound Studies with Other Scientific Fields

The potential for interdisciplinary research involving this compound is vast, though currently unrealized. Based on the activities of similar fluorinated biaryl compounds, future research could bridge into several fields:

Medicinal Chemistry: Given that many fluorinated compounds exhibit enhanced metabolic stability and binding affinity, a primary focus would be to investigate the biological activities of this compound and its derivatives. Screening for anticancer, anti-inflammatory, or antimicrobial properties would be a logical starting point.

Materials Science: The rigid structure of the biaryl core suggests that derivatives of this compound could be explored as building blocks for novel polymers or liquid crystals. The fluorine atom could impart unique photophysical or electronic properties to such materials.

Catalysis: Functionalized derivatives could be designed to act as ligands for transition metal catalysts. The electronic and steric properties of the ligand could be fine-tuned by modifying the this compound scaffold, potentially leading to catalysts with improved activity and selectivity for a range of organic transformations.

常见问题

Q. What synthetic routes are commonly employed for preparing 4-(4-Fluorophenyl)-2-methylphenol derivatives, and what are the critical purification steps?

Methodological Answer: Derivatives such as 4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol are synthesized via alkylation of phenolic precursors. Key steps include reacting intermediates with alkyl halides (e.g., ethyl iodide) in methanol under basic conditions, followed by acidification with HCl, extraction with ether, drying over Na₂SO₄, and purification using silica gel thin-layer chromatography (TLC). Yields vary (16–47%) depending on alkyl chain length and steric effects .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction is the primary method. The SHELX software suite (e.g., SHELXL) is used for structure refinement, particularly for handling high-resolution or twinned data. SHELXL’s robustness in small-molecule refinement ensures accurate determination of bond lengths, angles, and electron density maps .

Q. What analytical techniques confirm the purity and identity of this compound?

Methodological Answer: A combination of chromatographic (HPLC, TLC) and spectroscopic methods is essential. High-resolution mass spectrometry (HRMS) with ESI-TOF confirms molecular mass (e.g., experimental m/z 259.09406 for C₁₃H₁₄F₃O₂), while ¹H/¹³C NMR and IR (e.g., C=O stretch at 1691 cm⁻¹) validate structural features .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during fluorophenyl-substituted phenol characterization?

Methodological Answer: Cross-validation using complementary techniques is critical. For example:

Q. What strategies optimize yields in multi-step syntheses of fluorophenyl-substituted phenols with steric hindrance?

Methodological Answer:

- Steric mitigation : Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) to direct regioselectivity.

- Catalytic optimization : Use palladium catalysts for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency.

- Yield analysis : Longer alkyl chains (e.g., PBP-C12) reduce yields (33%) due to increased steric bulk, whereas shorter chains (PBP-C6) improve yields (47%) .

Q. How do electronic effects of the fluorine substituent influence reactivity and spectroscopy in this compound?

Methodological Answer:

- Reactivity : Fluorine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution. Comparative studies with chloro analogs show faster reaction rates for chlorophenyl derivatives.

- Spectroscopy : ¹⁹F NMR reveals deshielding effects (δ ~ -120 ppm), while IR C-F stretches (1090–1120 cm⁻¹) differentiate fluorinated compounds from non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data between computational models and experimental results?

Methodological Answer:

- Refinement checks : Re-analyze SHELXL refinement parameters (e.g., thermal displacement factors, occupancy ratios).

- Validation tools : Use PLATON or CHECKCIF to identify outliers in bond angles/distances.

- Comparative studies : Cross-reference with structurally related compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) to identify systematic errors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。